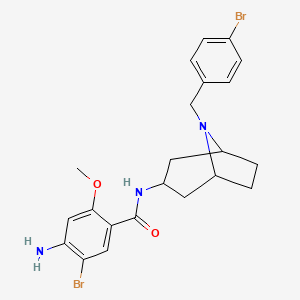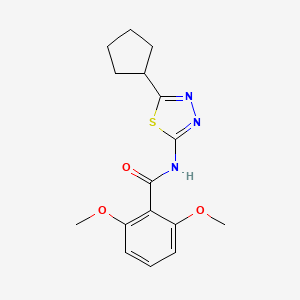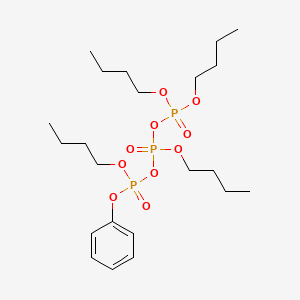
Triphosphoric acid, phenyl tetrabutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphosphoric acid, phenyl tetrabutyl ester is a chemical compound that belongs to the class of phosphate esters. Phosphate esters are derivatives of phosphoric acid where the hydrogen atoms are replaced by organic groups. These compounds are significant in various biochemical processes and industrial applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triphosphoric acid, phenyl tetrabutyl ester can be achieved through esterification reactions. One common method is the Steglich esterification, which involves the reaction of triphosphoric acid with phenol and tetrabutyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) . The reaction typically occurs under mild conditions, making it suitable for sensitive substrates.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Triphosphoric acid, phenyl tetrabutyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Substitution: The ester groups can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester bonds.
Oxidation: Strong oxidizing agents may be used to oxidize the ester groups.
Substitution: Nucleophiles such as amines or alcohols can replace the ester groups under appropriate conditions.
Major Products Formed
Hydrolysis: Triphosphoric acid and phenol or tetrabutyl alcohol.
Oxidation: Oxidized derivatives of the ester groups.
Substitution: New esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Triphosphoric acid, phenyl tetrabutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphate esters.
Biology: Plays a role in biochemical studies involving phosphate metabolism and energy transfer.
Industry: Used as a stabilizer in polymers and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of triphosphoric acid, phenyl tetrabutyl ester involves its ability to form stable ester bonds with various substrates. In biochemical systems, it can participate in energy transfer processes by forming high-energy phosphate bonds similar to those found in adenosine triphosphate (ATP) . The compound’s reactivity is influenced by the electrophilic nature of the phosphorus atom, which facilitates nucleophilic attack and subsequent bond formation or cleavage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triphosphoric acid, phenyl ester
- Triphosphoric acid, tetrabutyl ester
- Pyrophosphoric acid esters
Uniqueness
Triphosphoric acid, phenyl tetrabutyl ester is unique due to the combination of phenyl and tetrabutyl groups, which impart distinct chemical properties. The phenyl group provides aromatic stability, while the tetrabutyl groups offer steric hindrance, making the compound less prone to hydrolysis compared to simpler esters .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it valuable for scientific research and industrial applications. Understanding its synthesis, reactions, and mechanism of action can further enhance its utility in diverse areas.
Eigenschaften
CAS-Nummer |
75348-29-7 |
|---|---|
Molekularformel |
C22H41O10P3 |
Molekulargewicht |
558.5 g/mol |
IUPAC-Name |
[butoxy-[butoxy(phenoxy)phosphoryl]oxyphosphoryl] dibutyl phosphate |
InChI |
InChI=1S/C22H41O10P3/c1-5-9-18-26-33(23,27-19-10-6-2)31-35(25,29-21-12-8-4)32-34(24,28-20-11-7-3)30-22-16-14-13-15-17-22/h13-17H,5-12,18-21H2,1-4H3 |
InChI-Schlüssel |
VOBLFZSFDDXWGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(OCCCC)OP(=O)(OCCCC)OP(=O)(OCCCC)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14433556.png)

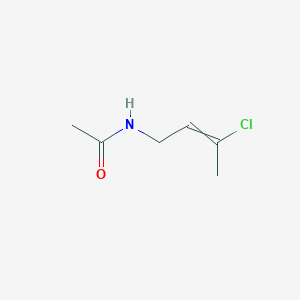
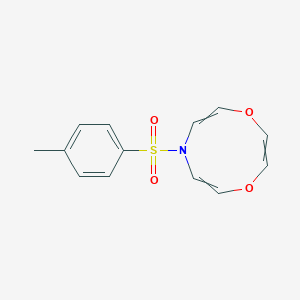
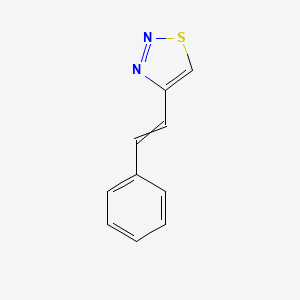
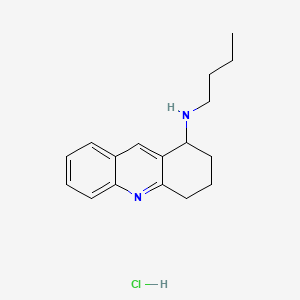
![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)
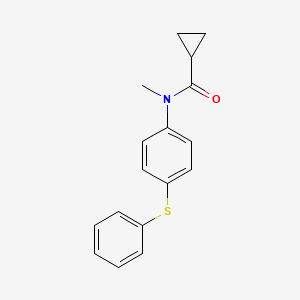

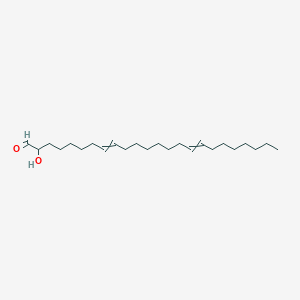

![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)
